Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]-
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Overview
Description
Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- is a complex organic compound with a unique structure that includes aromatic rings, a sulfonamide group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- typically involves multiple steps. One common method includes the reaction of 4-(2-methylphenoxy)aniline with benzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 3-carboxybenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- Benzoicacid, 3-[[[4-(phenoxy)phenyl]sulfonyl]amino]-
- Benzoicacid, 3-[[[4-(2-chlorophenoxy)phenyl]sulfonyl]amino]-
Uniqueness
Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- is unique due to the presence of the 2-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it more effective in its applications compared to similar compounds.
Properties
IUPAC Name |
3-[[4-(2-methylphenoxy)phenyl]sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c1-14-5-2-3-8-19(14)26-17-9-11-18(12-10-17)27(24,25)21-16-7-4-6-15(13-16)20(22)23/h2-13,21H,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTJJXFNQQLSHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393161 |
Source
|
Record name | Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612045-19-9 |
Source
|
Record name | Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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